molecular formula C12H9Br2NO2 B572168 Ethyl 4,8-dibromoquinoline-3-carboxylate CAS No. 1242260-69-0

Ethyl 4,8-dibromoquinoline-3-carboxylate

Katalognummer: B572168
CAS-Nummer: 1242260-69-0
Molekulargewicht: 359.017
InChI-Schlüssel: JTNAXWLNYVVDDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4,8-dibromoquinoline-3-carboxylate is a brominated quinoline derivative featuring ester and bromine substituents at positions 3, 4, and 8 of the quinoline core. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties. The bromine substituents at positions 4 and 8 likely enhance its reactivity in substitution reactions, making it a valuable intermediate for further functionalization .

Eigenschaften

IUPAC Name

ethyl 4,8-dibromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNAXWLNYVVDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677914
Record name Ethyl 4,8-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-69-0
Record name Ethyl 4,8-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,8-dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoquinoline-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield Ethyl 4,8-dibromoquinoline-3-carboxylate .

Industrial Production Methods

Industrial production of Ethyl 4,8-dibromoquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,8-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides or quinoline-2,4-diones.

    Reduction Products: Reduced quinoline derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

Ethyl 4,8-dibromoquinoline-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 4,8-dibromoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance binding affinity and selectivity towards the target. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Reactivity

  • Ethyl 4,8-dibromoquinoline-3-carboxylate: The dual bromine substituents may facilitate sequential substitution reactions (e.g., Suzuki coupling), though steric hindrance could limit accessibility to the 4-position. Bromine’s larger atomic radius compared to chlorine (present in ) may also influence regioselectivity in reactions.
  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: The nitro group at position 8 strongly deactivates the ring, directing electrophilic attacks to specific positions. Chlorine’s moderate electronegativity allows for nucleophilic displacement under milder conditions than bromine .
  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: The hydroxyl group at position 4 enhances solubility in polar solvents and enables hydrogen bonding, which is critical for biological interactions. Bromine at position 8 supports cross-coupling reactions for further derivatization .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The dibromo compound likely has higher molecular weight and lipophilicity than its chloro-nitro and bromo-hydroxy analogs, impacting its bioavailability and membrane permeability.
  • Solubility : The hydroxy-substituted compound () is expected to have better aqueous solubility than the nitro- or bromo-substituted analogs due to hydrogen bonding.

Biologische Aktivität

Ethyl 4,8-dibromoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethyl 4,8-dibromoquinoline-3-carboxylate belongs to the quinoline family, characterized by the presence of bromine substituents at the 4 and 8 positions on the quinoline ring and a carboxylate group at the 3 position. Its molecular formula is C12H8Br2N2O2, with a molecular weight of approximately 360.00 g/mol. The unique structural features contribute to its lipophilicity and cellular uptake, enhancing its biological efficacy.

The biological activity of Ethyl 4,8-dibromoquinoline-3-carboxylate is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways related to apoptosis and cell cycle regulation.
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

Research has indicated that Ethyl 4,8-dibromoquinoline-3-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxicity against various human cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-710.12G2/M phase arrest
HeLa15.45Apoptosis induction
A54912.30Enzyme inhibition

The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death rates.

Antimicrobial Properties

Ethyl 4,8-dibromoquinoline-3-carboxylate has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate potential applications in treating bacterial infections.

Case Studies and Research Findings

  • Cytotoxicity Study : A study conducted on MCF-7 breast cancer cells revealed that Ethyl 4,8-dibromoquinoline-3-carboxylate induced apoptosis through a mitochondrial pathway. Flow cytometry analysis showed an increase in cells in the pre-G1 phase, indicating DNA fragmentation typical of apoptotic cells .
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity of the compound against various pathogens. The results indicated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the positioning of bromine atoms significantly affects biological activity. Compounds with similar structures but different halogen substitutions exhibited varied efficacy against cancer cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.